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Compound of Interest

Compound Name: ML025

Cat. No.: B1663235

In-Depth Technical Guide: CAS 850749-39-2

COMPOUND IDENTITY: tert-Butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-
2-yllethyllcarbamate

CAS NUMBER: 850749-39-2
ALSO KNOWN AS: ML025

This technical guide provides a comprehensive overview of the physical, chemical, and
biological data currently available for the compound identified by CAS number 850749-39-2.
The information is intended for researchers, scientists, and professionals in the field of drug
development.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of tert-Butyl N-[2-[5-
[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]Jcarbamate. The data is primarily
based on computed values from publicly available chemical databases.[1]

Table 1: General and Physical Properties[1]
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Property Value

Molecular Formula C16H19CI2N305S
Molecular Weight 436.3 g/mol
Appearance No Data Available
Melting Point No Data Available
Boiling Point No Data Available
Solubility No Data Available

Table 2: Chemical Identifiers and Descriptors|[1]

Identifier Value

tert-butyl N-[2-[5-[(2,4-
IUPAC Name dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-
2-yllethyl]lcarbamate

InChl=1S/C16H19CI2N305S/c1-16(2,3)26-
14(22)19-7-6-13-20-21-15(25-13)27(23,24)9-10-

InChl
4-5-11(17)8-12(10)18/h4-5,8H,6-7,9H2,1-3H3,
(H,19,22)

InChiKey KTPSEIKHZBDCBJ-UHFFFAOYSA-N

CC(C)(C)OC(=0)NCCC1=NN=C(01)S(=0)
(=0)CC2=C(C=C(C=C2)CI)Cl

Canonical SMILES

XLogP3 3.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 7

Experimental Protocols
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Detailed, experimentally validated protocols for the synthesis and biological analysis of CAS
850749-39-2 are not readily available in peer-reviewed literature. However, based on the
chemical structure, a plausible synthetic route can be proposed, and general methodologies for
assessing the biological activity of similar compounds can be described.

Proposed Synthetic Pathway

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of a
diacylhydrazine intermediate. The following is a generalized, multi-step synthetic workflow.

Click to download full resolution via product page
Caption: Proposed general synthetic workflow for 1,3,4-oxadiazole derivatives.

Step 1: Formation of N,N'-diacylhydrazine. This step typically involves the reaction of a
carboxylic acid chloride with hydrazine hydrate to form a symmetrical diacylhydrazine.[2]

Step 2: Cyclization to form the 1,3,4-oxadiazole ring. The diacylhydrazine intermediate can be
cyclized using a dehydrating agent such as phosphorus oxychloride (POCIs) to yield the 1,3,4-
oxadiazole core.[3]

Step 3: Further functionalization. The core structure would then undergo subsequent reactions
to introduce the (2,4-dichlorophenyl)methylsulfonyl group at the 5-position and the N-(tert-
butoxycarbonyl)ethyl group at the 2-position. This would likely involve substitution reactions on
a precursor with appropriate leaving groups.

General Biological Assay Protocol

Given the presence of the 1,3,4-oxadiazole core, a common scaffold in medicinal chemistry,
this compound may be evaluated for various biological activities, such as anticancer,
antibacterial, or antifungal properties. A general workflow for such an evaluation is outlined
below.
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Caption: General workflow for in vitro biological evaluation of a novel compound.

1. Compound Preparation: A stock solution of the test compound is typically prepared in a

solvent such as dimethyl sulfoxide (DMSO).

2. Primary Screening: The compound is initially tested at a single high concentration against a
panel of cell lines (e.g., cancer cell lines) or microbial strains to identify any significant
biological activity. Cell viability assays like the MTT or XTT assay are commonly used for

anticancer screening.
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3. Dose-Response Analysis: Compounds that show activity in the primary screen are then
tested over a range of concentrations to determine their potency, often expressed as the half-
maximal inhibitory concentration (ICso) or half-maximal effective concentration (ECso).

4. Mechanism of Action Studies: For promising compounds, further experiments are conducted
to elucidate their mechanism of action. This may involve assays to identify the specific protein
target or to observe the effects on cellular signaling pathways.

Signaling Pathway and Mechanism of Action

There is currently no specific, publicly available information detailing the biological target or the
signaling pathway modulated by CAS 850749-39-2. The carbamate functional group is present
in a class of insecticides that act as acetylcholinesterase inhibitors. However, the overall
structure of this compound is not typical of classical carbamate insecticides.

The 1,3,4-oxadiazole moiety is a versatile scaffold found in compounds with a wide range of
biological activities, including but not limited to:

e Anticancer: Some 1,3,4-oxadiazole derivatives have been shown to target proteins involved
in cancer progression, such as Bcl-2.[3]

o Antimicrobial: This heterocyclic core is present in various antibacterial and antifungal agents.
o Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties.

Without specific experimental data for CAS 850749-39-2, any discussion of its mechanism of
action remains speculative and would be based on the activities of structurally related
compounds.
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Caption: Hypothetical signaling pathway relationship for CAS 850749-39-2.

Further research and publication of experimental data are required to elucidate the specific
biological activity and mechanism of action of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and
antioxidant agents - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1663235?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663235?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10503987/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10503987/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC
[pmc.ncbi.nlm.nih.gov]

o 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

» To cite this document: BenchChem. [CAS 850749-39-2 physical and chemical data].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663235#cas-850749-39-2-physical-and-chemical-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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